N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine (N-BCM-TFP) is an organic compound that is widely used in scientific research. It has a wide range of applications and has been studied for its biochemical and physiological effects. N-BCM-TFP has been found to be a useful tool for studying the structure-activity relationships of various biological systems.
Scientific Research Applications
Activation and Reduction of Bonds
The research by Barrio, Esteruelas, and Oñate (2004) explores the activation of C(sp2)−H bonds and the reduction of CE bonds using an osmium-hexahydride complex. This study indicates potential applications in modifying chemical structures like N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine through selective bond activation and reduction processes (Barrio, Esteruelas, & Oñate, 2004).
Electropolymerization for Supercapacitors
Biso et al. (2008) investigated ionic liquids like N-butyl-N-methyl-pyrrolidinium trifluoromethanesulfonate in the electropolymerization of poly(3-methylthiophene) for use in hybrid supercapacitors. This suggests potential applications in energy storage and electronics, involving compounds related to N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine (Biso et al., 2008).
Regioselective Synthesis of Pyrazoles
Martins et al. (2012) presented a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which shares structural similarities with N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. Their research shows the potential for regioselective synthesis in pharmaceutical and agrochemical applications (Martins et al., 2012).
Ionic Liquid Conformational Structure
Fujimori et al. (2007) conducted a study on the conformational structure of ionic liquids, such as N-butyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl) imide. This research provides insights into the structural and physical properties of similar ionic liquids, which could be relevant for the application of N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine in various industrial processes (Fujimori et al., 2007).
Synthesis of Boronic Acids
Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, demonstrating the potential for creating boronic acid derivatives from compounds structurally related to N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. Such derivatives are crucial in organic synthesis and medicinal chemistry (Guoqua, 2014).
properties
IUPAC Name |
N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2/c1-3-4-5-17(2)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWDAXTQHEZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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